Bienvenue dans la boutique en ligne BenchChem!

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol

Anabolic-androgenic ratio Myotrophic activity Tissue selectivity

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol (CAS 2429-17-6), also known as methyldiazinol or 3-azi-17α-methyl-DHT, is a synthetic, orally active androgenic-anabolic steroid (AAS) belonging to the androstane class. It is a 17α-methylated derivative of dihydrotestosterone (DHT) and the C3 azi (3,3-azo) analogue of mestanolone (17α-methyl-DHT).

Molecular Formula C20H32N2O
Molecular Weight 316.5 g/mol
CAS No. 2429-17-6
Cat. No. B1494963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol
CAS2429-17-6
Molecular FormulaC20H32N2O
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCC12CCC3(CC1CCC4C2CCC5(C4CCC5(C)O)C)N=N3
InChIInChI=1S/C20H32N2O/c1-17-10-11-20(21-22-20)12-13(17)4-5-14-15(17)6-8-18(2)16(14)7-9-19(18,3)23/h13-16,23H,4-12H2,1-3H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1
InChIKeyLMNFACKYKJIJHJ-PHFHYRSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol (CAS 2429-17-6) Procurement Guide: Sourcing the High-Ratio 3,3-Azo Analog of Mestanolone


3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol (CAS 2429-17-6), also known as methyldiazinol or 3-azi-17α-methyl-DHT, is a synthetic, orally active androgenic-anabolic steroid (AAS) belonging to the androstane class [1]. It is a 17α-methylated derivative of dihydrotestosterone (DHT) and the C3 azi (3,3-azo) analogue of mestanolone (17α-methyl-DHT) [1]. Originally synthesized by Lederle Laboratories researchers and described in a 1965 Journal of the American Chemical Society article, the compound was never marketed as a pharmaceutical [2]. Its key differentiating feature is a high ratio and dissociation of myotrophic (anabolic) to androgenic activity, reported as one of the highest observed among AAS when compared to methyltestosterone [1][2].

Why Generic 17α-Methylated DHT Analogs Cannot Substitute for 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol


The replacement of the 3-keto group in mestanolone (17α-methyl-DHT) with a 3,3-diazirine ring in methyldiazinol fundamentally alters the pharmacological profile, resulting in a markedly different myotrophic:androgenic dissociation ratio [1]. While mestanolone and other 17α-methylated DHT analogs share the same steroidal backbone, the diazirine moiety at C3 confers distinct electronic and steric properties that directly impact androgen receptor (AR) interaction and downstream tissue-specific signaling [1]. The oral levator ani assay in rats demonstrated that methyldiazinol achieves a myotrophic:androgenic ratio of 15 (3.0:0.2) relative to methyltestosterone—a degree of dissociation that is not observed with the 3-keto analogue mestanolone, reinforcing that the 3,3-azo modification is a critical pharmacophore element that cannot be mimicked by simple 3-keto or 3-hydroxy substitutions [1][2].

Direct Quantitative Differentiation of 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol from Comparator Androgens


Myotrophic:Androgenic Ratio of 15: Oral Levator Ani Assay Comparison with Methyltestosterone

In the oral levator ani assay in rats, methyldiazinol (3,3-azo-17α-methyl-5α-androstan-17β-ol) demonstrated a myotrophic:androgenic ratio of 15 relative to methyltestosterone, with an anabolic score of 3.0 and an androgenic score of 0.2 [1]. This ratio is among the highest observed for any AAS in this assay system [1][2]. The comparator methyltestosterone is assigned reference values of 1.0 (anabolic) and 1.0 (androgenic) by definition in this assay, yielding a ratio of 1.0 [1].

Anabolic-androgenic ratio Myotrophic activity Tissue selectivity

Structural Pharmacophore Differentiation: 3,3-Diazirine Ring Versus 3-Keto in Mestanolone

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol is the C3 azi (3,3-diazirine) analogue of mestanolone (17α-methyl-DHT), which bears a 3-keto group [1]. The diazirine ring introduces two nitrogen atoms in a three-membered ring at the C3 position, replacing the planar sp² carbonyl with a strained sp³ diazirine system, which alters hydrogen-bonding capacity, molecular electrostatic potential, and steric bulk at the A-ring [1][2]. While no direct head-to-head AR binding affinity comparison between methyldiazinol and mestanolone is available in the identified literature, the pharmacological divergence is evidenced by the fact that methyldiazinol achieves a myotrophic:androgenic ratio of 15, a dissociation profile qualitatively distinct from that of mestanolone, which is generally considered to have a more balanced anabolic-androgenic profile [1].

Structure-activity relationship Diazirine pharmacophore AR binding

Oral Bioavailability: Demonstrated Oral Activity in the Levator Ani Assay Contrasted with Non-17α-Alkylated DHT

3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol carries a 17α-methyl group, a structural feature known to confer oral bioavailability by impeding first-pass hepatic metabolism of the 17β-hydroxyl group [1]. The compound was explicitly tested and shown to be active via the oral route in the levator ani assay, with an anabolic score of 3.0 following oral administration [1]. In contrast, dihydrotestosterone (DHT), which lacks the 17α-methyl group, has negligible oral bioavailability and is not used orally, precluding direct oral-route comparison [1]. The oral activity of methyldiazinol places it in the category of orally bioavailable 17α-alkylated androgens, alongside methyltestosterone and oxymetholone, while its 3,3-diazirine modification provides a unique pharmacological profile within this class [1][2].

Oral bioavailability 17α-alkylation First-pass metabolism

Diazirine Chemical Stability Advantage: Thermally Stable Heterocycle for Synthetic and Formulation Handling

The original synthesis paper by Church et al. (1965) explicitly notes that the steroid diazirines, including 3,3-azo-17α-methyl-5α-androstan-17β-ol, were found to be 'very stable, relatively nonpolar compounds' in contrast to their diaziridine precursors [1]. The 3,3-diazirine ring is stable under standard laboratory conditions, including during chromatographic purification (silver oxide oxidation of the precursor diaziridine) and upon heating, as evidenced by the pyrolysis study of the related 3,3-azo-5α-androstan-17β-ol acetate at 135–145 °C, which yielded a rearrangement product rather than uncontrolled decomposition [1]. Computed physicochemical parameters include a predicted LogP of 5.67, boiling point of 415.6 °C, and water solubility of <2.4 × 10⁻³ g/L at 25 °C .

Diazirine stability Synthetic accessibility Formulation stability

Procurement-Driven Application Scenarios for 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol Based on Quantitative Differentiation


Tissue-Selective Androgen Receptor Pharmacology Studies Requiring High Myotrophic:Androgenic Dissociation

In preclinical research investigating tissue-specific androgen receptor signaling, methyldiazinol's myotrophic:androgenic ratio of 15 (oral rat assay) relative to methyltestosterone [1] enables experimental designs that seek to isolate anabolic outcomes from androgenic effects. This is particularly relevant for studies exploring selective androgen receptor modulator (SARM) mechanisms, where methyldiazinol serves as a historical reference compound with one of the highest dissociation ratios documented in the primary literature [1][2].

Structure-Activity Relationship (SAR) Studies on C3-Heterocyclic Androgen Pharmacophores

The 3,3-diazirine moiety represents a unique C3 pharmacophore distinct from the common 3-keto (mestanolone, DHT) or 3-hydroxy (androstanediol) modifications [1]. Methyldiazinol is the appropriate reference standard for any SAR campaign examining the impact of C3 heterocyclic substitution on androgen receptor binding, transcriptional activation, and downstream tissue-specific gene expression profiles [1][2].

Oral Androgen Reference Standard for In Vivo Rodent Pharmacology

As a 17α-methylated androgen with confirmed oral bioactivity (anabolic score 3.0 vs. methyltestosterone 1.0 in the oral levator ani assay), methyldiazinol is suited as a positive control or reference compound in preclinical studies requiring oral administration of androgens in rodent models, particularly where minimization of androgenic endpoints (score 0.2 vs. 1.0 for methyltestosterone) is desired [1][2].

Quote Request

Request a Quote for 3,3-Azo-17alpha-methyl-5alpha-androstan-17beta-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.